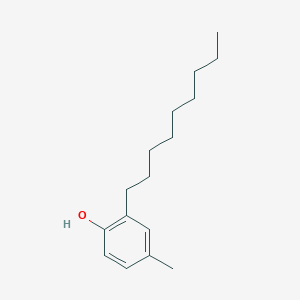
4-methyl-2-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-nonylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, specifically a nonylphenol, which is characterized by the presence of a nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-methyl-2-nonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation Reaction: Phenol reacts with nonene (a nine-carbon alkene) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of phenol, 4-methyl-2-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the phenol and nonene. The use of solid acid catalysts, such as zeolites, is also common to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 4-methyl-2-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated or nitrated phenols.
科学的研究の応用
Chemical Properties and Structure
4-MNP is part of a larger family of nonylphenols, characterized by a phenolic ring with a branched alkyl chain. Its chemical structure allows it to exhibit unique properties such as hydrophobicity and surfactant capabilities, making it useful in various formulations.
Industrial Applications
-
Surfactants and Emulsifiers
- 4-MNP is widely used in the production of nonionic surfactants, particularly nonylphenol ethoxylates (NPEs), which serve as emulsifiers in detergents, paints, pesticides, and personal care products .
- These surfactants enhance the solubility of hydrophobic compounds in aqueous solutions, making them valuable in cleaning products and agricultural formulations.
- Antioxidants and Stabilizers
- Lubricating Oil Additives
Environmental Applications
-
Endocrine Disruption Studies
- Research has shown that 4-MNP exhibits endocrine-disrupting properties, affecting hormonal signaling pathways in various organisms .
- Studies have indicated that exposure to 4-MNP can lead to alterations in cytokine profiles during critical developmental stages, such as pregnancy, potentially resulting in adverse reproductive outcomes .
- Analytical Chemistry
Case Study 1: Nonylphenol Ethoxylates in Agriculture
A study conducted on the use of NPEs as adjuvants in pesticide formulations highlighted their effectiveness in improving pesticide efficacy while also raising concerns about their environmental persistence and bioaccumulation potential. The study emphasized the need for careful risk assessments regarding their use in agricultural practices .
Case Study 2: Impact on Human Health
Research focusing on the effects of 4-MNP on human health revealed its potential to disrupt normal endocrine functions. In vitro studies demonstrated that exposure to varying concentrations of 4-MNP altered cytokine secretion patterns in human placental cells, suggesting implications for reproductive health .
Data Tables
| Application Area | Specific Uses | Environmental Impact |
|---|---|---|
| Surfactants | Detergents, paints, pesticides | Potential bioaccumulation |
| Antioxidants | Polymer stabilizers | Thermal degradation protection |
| Lubricating Oils | Additives for enhanced performance | Possible contamination risk |
| Endocrine Disruption | Research on hormonal effects | Significant impact on wildlife |
作用機序
The mechanism of action of phenol, 4-methyl-2-nonyl- involves its interaction with biological systems, particularly its ability to mimic estrogen. This compound can bind to estrogen receptors, disrupting normal hormonal functions. It affects various molecular targets and pathways, including the hypothalamic-pituitary-gonadal axis, leading to altered reproductive and developmental processes.
類似化合物との比較
4-methyl-2-nonylphenol is compared with other alkylphenols such as:
- Phenol, 4-nonyl-
- Phenol, 4-methyl-2-octyl-
- Phenol, 4-methyl-2-decyl-
Uniqueness: this compound is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other alkylphenols results in different solubility, reactivity, and biological effects.
特性
CAS番号 |
13207-27-7 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
4-methyl-2-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |
InChIキー |
OILMLWAZYNVPMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
正規SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
Key on ui other cas no. |
13207-27-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















